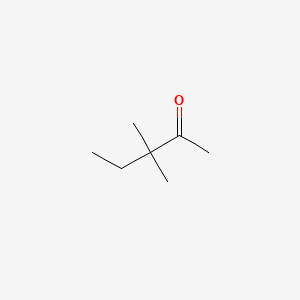

3,3-Dimethyl-2-pentanone

Description

Contextualization within Branched Aliphatic Ketone Chemistry Research

Branched aliphatic ketones, such as 3,3-dimethyl-2-pentanone, are a subclass of ketones characterized by a non-linear carbon chain. nih.govacs.org Their chemistry is often more complex than that of their straight-chain counterparts due to steric hindrance and the electronic effects of the alkyl branches. acs.org Research in this area often focuses on understanding how this branching influences the reactivity of the carbonyl group and adjacent carbon atoms. mdpi.com The study of these ketones is integral to developing new synthetic methodologies and understanding reaction mechanisms in organic chemistry. numberanalytics.com

Significance of Tertiary Carbon-Containing Ketones in Advanced Organic Synthesis

Ketones containing a tertiary carbon atom, like this compound with its quaternary carbon adjacent to the carbonyl group, are valuable building blocks in advanced organic synthesis. chinesechemsoc.org The presence of this sterically hindered center can lead to high stereoselectivity in certain reactions, a crucial aspect in the synthesis of complex molecules such as pharmaceuticals and agrochemicals. chinesechemsoc.org The development of catalytic enantioselective methods for the synthesis of such chiral ketones remains a significant challenge and an active area of research. chinesechemsoc.org

Overview of Established and Emerging Research Avenues for this compound

Established research involving this compound has primarily focused on its synthesis and its role as an intermediate in the production of various organic compounds. google.com It is utilized in nucleophilic addition reactions at the carbonyl carbon, a fundamental transformation in organic synthesis. wikipedia.org Emerging research is exploring its potential in more complex synthetic pathways, including its use in the synthesis of heterocyclic compounds like fungicidal azole derivatives and oral hypoglycemic agents. chemicalbook.com Furthermore, detailed spectroscopic and thermophysical characterization continues to provide valuable data for both theoretical and practical applications. nist.govnist.gov

Physicochemical Properties

This compound is a colorless, transparent liquid with the molecular formula C₇H₁₄O. guidechem.comcymitquimica.com Its structure features a carbonyl group at the second carbon and two methyl groups at the third position, contributing to its distinct properties.

| Property | Value |

| Molecular Weight | 114.19 g/mol |

| IUPAC Name | 3,3-dimethylpentan-2-one |

| CAS Number | 20669-04-9 |

| Boiling Point | 135–140 °C (at 0.1 mbar) |

| Density | Data available for liquid and gas phases at various temperatures and pressures. nist.gov |

This table is populated with data from multiple sources. nist.govnist.govguidechem.comnih.govscbt.com

Synthesis and Reactions

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common laboratory-scale method involves the alkylation of 2-pentanone with methyl halides in the presence of a strong base like lithium diisopropylamide (LDA) or sodium hydride (NaH). Another approach is the Claisen condensation of methyl propionate (B1217596) derivatives.

An industrially feasible process involves a two-step synthesis starting from diethyl malonate. google.comgoogle.com

Formation of 2,2-Dimethyl butyryl diethyl malonate: Magnesium alkoxyl ethyl malonate is reacted with 2,2-dimethyl-butyryl chloride. google.com

Conversion to this compound: The resulting diester undergoes an acid-catalyzed reaction to yield the final product. google.com This method is noted for its simple technology and high reaction yield. google.comgoogle.com

Grignard reagents can also be employed, for instance, the reaction of neopentylmagnesium chloride with acetic anhydride. chemicalbook.com

Reactions of this compound

As a ketone, this compound undergoes a variety of chemical transformations.

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles. wikipedia.org For example, reaction with Grignard reagents followed by hydrolysis yields tertiary alcohols. numberanalytics.comksu.edu.sa

Reduction: Reduction with agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) produces the corresponding secondary alcohol, 3,3-dimethyl-2-pentanol. numberanalytics.comchemicalbook.com

Oxidation: Strong oxidizing agents can cleave the carbon-carbon bonds adjacent to the carbonyl group. wikipedia.org

Aldol (B89426) Condensation: While it lacks alpha-hydrogens on one side of the carbonyl, it can potentially act as an electrophile in aldol condensation reactions with other enolizable carbonyl compounds. brainly.com

Spectroscopic Data

The structure of this compound has been confirmed through various spectroscopic techniques.

Mass Spectrometry: The electron ionization mass spectrum shows characteristic fragmentation patterns for this ketone. nist.gov

NMR Spectroscopy:

¹H NMR: The proton NMR spectrum displays signals corresponding to the different types of protons in the molecule. The steric hindrance from the geminal dimethyl groups can lead to complex splitting patterns.

¹³C NMR: The carbon-13 NMR spectrum is characterized by a signal for the carbonyl carbon in the range of 210–215 ppm and a signal for the quaternary carbon around 25–30 ppm.

Infrared (IR) Spectroscopy: The IR spectrum exhibits a strong absorption band characteristic of the C=O stretching vibration of a ketone.

Research Applications and Findings

This compound serves as a crucial intermediate in the synthesis of various organic molecules. Its branched structure is particularly useful in creating sterically demanding frameworks, which can enhance the biological activity of the final products. For instance, it is a precursor in the synthesis of fungicidal azole derivatives and has been used in the development of oral hypoglycemic agents. chemicalbook.com

Research has also focused on its thermophysical properties, with critically evaluated data available for properties such as enthalpy of formation, vapor pressure, and heat capacity. nist.govopenmopac.net These data are essential for chemical engineering applications and for a deeper understanding of its physical behavior.

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethylpentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-5-7(3,4)6(2)8/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHJLBQLQVSEFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40174714 | |

| Record name | 3,3-Dimethyl-2-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20669-04-9 | |

| Record name | 3,3-Dimethyl-2-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20669-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Dimethyl-2-pentanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020669049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Dimethyl-2-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethylpentan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3,3 Dimethyl 2 Pentanone

Industrial and Laboratory-Scale Synthesis Processes

The synthesis of 3,3-Dimethyl-2-pentanone can be approached through several distinct pathways, including acylation of malonic esters, exhaustive alkylation of ketone precursors, condensation reactions, organometallic routes, oxidation of corresponding alcohols, and transformations of carboxylic acid derivatives.

Diethyl Malonate and 2,2-Dimethyl-butyryl Chloride Mediated Routes

The malonic ester synthesis provides a versatile route for the preparation of ketones, including sterically hindered structures like this compound. This pathway involves the acylation of diethyl malonate followed by a decarboxylation step.

The process begins with the deprotonation of diethyl malonate using a strong base, typically sodium ethoxide, to form a nucleophilic enolate. This enolate then undergoes nucleophilic acyl substitution with 2,2-dimethylbutyryl chloride. The resulting intermediate is an acylated malonic ester. The final step involves saponification of the ester groups with aqueous acid, followed by heating. The subsequent hydrolysis and heating cause the β-keto acid intermediate to readily decarboxylate (lose CO2), yielding the target ketone, this compound. aklectures.comnih.govchemistrysteps.comopenochem.orgwikipedia.org

Reaction Scheme:

Enolate Formation: Diethyl malonate reacts with sodium ethoxide.

Acylation: The enolate attacks 2,2-dimethylbutyryl chloride.

Hydrolysis and Decarboxylation: The acylated intermediate is heated with aqueous acid.

| Step | Reagents | Intermediate/Product | Purpose |

| 1 | Diethyl malonate, Sodium ethoxide | Diethyl malonate enolate | Generation of a potent nucleophile. |

| 2 | 2,2-Dimethylbutyryl chloride | Diethyl 2-(2,2-dimethylbutanoyl)malonate | Carbon-carbon bond formation via acylation. |

| 3 | H₃O⁺, Heat | This compound | Hydrolysis of esters and subsequent decarboxylation. |

Alkylation of 2-Pentanone with Methyl Halides under Controlled Conditions

A direct approach to synthesizing this compound is the exhaustive methylation of 2-pentanone at the C3 position. This method requires careful control of reaction conditions to achieve the desired dimethylation and to manage regioselectivity.

The reaction involves treating 2-pentanone with a strong, non-nucleophilic, sterically hindered base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) to generate the enolate. youtube.comlibretexts.orglibretexts.org The subsequent addition of a methyl halide, typically methyl iodide, results in the alkylation of the α-carbon. To install two methyl groups at the C3 position, the process of deprotonation and alkylation must be performed sequentially or with sufficient equivalents of base and alkylating agent. A significant challenge is the potential for alkylation at the less substituted C1 position. Using a strong, bulky base like LDA at low temperatures favors the formation of the kinetic enolate at the less hindered C1 position. libretexts.orgpressbooks.pub Achieving preferential alkylation at the more substituted C3 position often requires conditions that favor the thermodynamic enolate, which can be promoted by using a smaller base like sodium hydride (NaH) and allowing the reaction to reach equilibrium at a higher temperature.

| Parameter | Reagent/Condition | Purpose |

| Ketone Precursor | 2-Pentanone | Provides the carbon backbone. |

| Base | Lithium diisopropylamide (LDA) or Sodium Hydride (NaH) | Deprotonation at the α-carbon to form an enolate. |

| Alkylating Agent | Methyl iodide (CH₃I) | Provides the methyl groups for C-C bond formation. |

| Control Factor | Stoichiometry and Temperature | To ensure exhaustive dimethylation at the C3 position. |

Claisen Condensation Approaches for Branched Ketone Derivatives

The Claisen condensation is a carbon-carbon bond-forming reaction that typically produces β-keto esters from two ester molecules. wikipedia.orgmasterorganicchemistry.comlibretexts.org A modified approach, known as a crossed or mixed Claisen condensation, can be adapted for the synthesis of ketones like this compound.

One potential route involves the Claisen condensation of two molecules of ethyl propionate (B1217596), promoted by a base like sodium ethoxide, to form a β-keto ester. The α-carbon of this intermediate is acidic and can be sequentially alkylated twice with methyl iodide. The resulting dialkylated β-keto ester is then subjected to hydrolysis and decarboxylation under acidic conditions with heating to yield the final product, this compound. The driving force for the initial condensation is the formation of the stabilized enolate of the β-keto ester product. wikipedia.orgorganic-chemistry.org

Key Steps:

Condensation: Ethyl propionate (2 eq.) reacts in the presence of sodium ethoxide.

Alkylation: The resulting β-keto ester is deprotonated and reacted with methyl iodide (2 eq.).

Hydrolysis & Decarboxylation: The dialkylated intermediate is treated with acid and heat.

Grignard Reaction Pathways and Challenges in Highly Hindered Ketone Synthesis

Grignard reagents offer a powerful method for C-C bond formation and can be used to synthesize ketones through reaction with nitriles. masterorganicchemistry.comlibretexts.orglibretexts.org This pathway avoids the over-addition problem often seen when Grignard reagents react with esters or acid chlorides, as the ketone is not formed until a final hydrolysis step. mychemblog.com

To synthesize this compound, two primary Grignard routes are theoretically possible:

Reaction of methylmagnesium bromide with 2,2-dimethylbutyronitrile.

Reaction of tert-pentylmagnesium bromide with acetonitrile.

The first route is generally more viable. The primary challenge in these syntheses is steric hindrance. reddit.com The tert-pentyl group, with its quaternary carbon, is exceptionally bulky. In the second route, the nucleophilic attack of a bulky tert-pentyl Grignard reagent on the electrophilic carbon of acetonitrile would be slow and inefficient. The first route, where the smaller methyl Grignard reagent attacks the sterically hindered nitrile, is more practical. The reaction proceeds via the formation of an intermediate imine anion, which is then hydrolyzed with aqueous acid to yield this compound. libretexts.orglibretexts.org

| Grignard Reagent | Nitrile Substrate | Key Challenge |

| Methylmagnesium bromide | 2,2-Dimethylbutyronitrile | Steric hindrance at the nitrile's α-carbon. |

| tert-Pentylmagnesium bromide | Acetonitrile | Significant steric hindrance from the bulky Grignard reagent. |

Oxidation of Corresponding 3,3-Dimethyl-2-pentanol

The oxidation of a secondary alcohol is a reliable and common method for preparing a ketone. quora.com For the synthesis of this compound, the precursor alcohol, 3,3-Dimethyl-2-pentanol, is required. This alcohol can be readily synthesized via a Grignard reaction, for example, by reacting pivalaldehyde (2,2-dimethylpropanal) with ethylmagnesium bromide or by reacting acetaldehyde with tert-butylmagnesium chloride.

Once the 3,3-Dimethyl-2-pentanol is obtained, it can be oxidized to the target ketone using a variety of mild oxidizing agents that are selective for secondary alcohols and prevent cleavage of the carbon-carbon bonds. chemistrysteps.com

Commonly used oxidation methods include:

Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) and oxalyl chloride at low temperatures (-78 °C), followed by the addition of a hindered base like triethylamine. It is known for its mild conditions and wide functional group tolerance. chemistrysteps.comyoutube.comwikipedia.orgorganic-chemistry.org

Pyridinium Chlorochromate (PCC): PCC is a milder chromium-based reagent that effectively oxidizes secondary alcohols to ketones without further oxidation. quora.comyoutube.com The reaction is typically carried out in an anhydrous solvent like dichloromethane.

| Oxidation Method | Reagents | Typical Conditions | Byproducts |

| Swern Oxidation | DMSO, Oxalyl chloride, Triethylamine | Anhydrous CH₂Cl₂, -78 °C to room temp. | Dimethyl sulfide, CO, CO₂, Triethylammonium chloride |

| PCC Oxidation | Pyridinium chlorochromate (PCC) | Anhydrous CH₂Cl₂, Room temperature | Chromium tars |

Reduction-Based Syntheses from Carboxylic Acid Precursors

Directly converting a carboxylic acid to a ketone using reducing agents is not feasible, as the reaction typically proceeds to the primary alcohol. However, ketones can be synthesized from carboxylic acids by using organometallic reagents, particularly organolithium compounds. researchgate.netmasterorganicchemistry.comorganicreactions.orgaklectures.com

This method involves the reaction of a carboxylic acid with at least two equivalents of an organolithium reagent. To synthesize this compound, one could react 2,2-dimethylbutanoic acid with two equivalents of methyllithium.

The mechanism proceeds in distinct steps:

Deprotonation: The first equivalent of methyllithium acts as a base, deprotonating the carboxylic acid to form a lithium carboxylate.

Nucleophilic Addition: The second equivalent of methyllithium adds to the carbonyl carbon of the carboxylate, forming a stable dianionic tetrahedral intermediate.

Hydrolysis: This stable intermediate does not collapse until an aqueous workup is performed. The addition of water hydrolyzes the intermediate to a gem-diol (hydrate), which rapidly loses water to yield the final ketone product, this compound. masterorganicchemistry.comchemistrysteps.com

An alternative, highly controlled method is the Weinreb ketone synthesis. mychemblog.comwikipedia.orgwenxuecity.com This involves first converting the carboxylic acid (or its corresponding acid chloride) into an N-methoxy-N-methylamide (Weinreb-Nahm amide). This amide then reacts with an organometallic reagent (Grignard or organolithium) to form a stable chelated tetrahedral intermediate. This intermediate prevents the common over-addition side reaction and collapses to the ketone only upon acidic workup. wikipedia.orgwenxuecity.com

Mechanistic Investigations of Synthetic Transformations

Understanding the underlying mechanisms of synthetic transformations is paramount for the rational design and optimization of synthetic routes to this compound. The electronic and steric properties of the carbonyl group and its surrounding substituents dictate the course and efficiency of these reactions.

Nucleophilic Addition Reaction Mechanisms on Carbonyl Centers in Synthesis

The carbonyl carbon in ketones is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. The general mechanism for nucleophilic addition to a ketone involves the attack of the nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is followed by protonation of the resulting alkoxide to yield the final alcohol product.

In the context of synthesizing precursors to this compound, such as through a Grignard reaction, the carbon-magnesium bond of the Grignard reagent acts as the nucleophile. For instance, the reaction of a propanoyl chloride with a tert-butylmagnesium halide would proceed through a nucleophilic acyl substitution, where the Grignard reagent attacks the carbonyl carbon of the acid chloride. The initially formed tetrahedral intermediate collapses, eliminating the chloride ion to form 3,3-dimethyl-2-butanone (pinacolone). A subsequent nucleophilic addition of another equivalent of a different Grignard reagent, followed by an oxidation step, could theoretically lead to this compound, though this is a multi-step and potentially low-yielding approach.

Role of Acid-Catalyzed and Base-Catalyzed Pathways in Ketone Formation

Both acid and base catalysis play crucial roles in various synthetic routes to ketones.

Acid-Catalyzed Pathways: In an acidic medium, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles. While not a direct route to this compound itself, acid catalysis is fundamental in reactions like the pinacol (B44631) rearrangement, which can produce ketones with quaternary centers. For example, the acid-catalyzed rearrangement of 2,3-dimethyl-2,3-pentanediol would yield this compound. The mechanism involves protonation of a hydroxyl group, departure of water to form a tertiary carbocation, followed by a methyl shift to form a more stable, resonance-stabilized oxonium ion, which upon deprotonation gives the final ketone.

Base-Catalyzed Pathways: Base-catalyzed reactions are central to the synthesis of this compound, particularly through the alkylation of enolates. A strong base, such as lithium diisopropylamide (LDA), is used to deprotonate the α-carbon of a ketone, forming a nucleophilic enolate. This enolate can then react with an alkyl halide in an SN2 reaction. For the synthesis of this compound, the enolate of 2-pentanone can be reacted with a methyl halide. However, the regioselectivity of deprotonation and the potential for over-alkylation are significant challenges that need to be carefully controlled.

Impact of Steric Hindrance on Reaction Efficiencies and Selectivity

The gem-dimethyl group at the α-position of this compound imposes significant steric hindrance, which profoundly impacts the efficiency and selectivity of synthetic reactions.

In nucleophilic addition reactions, the bulky tert-pentyl group shields the carbonyl carbon, slowing down the rate of attack by nucleophiles compared to less hindered ketones. This steric hindrance can be advantageous in preventing undesired side reactions, such as the further reaction of the ketone product in a Grignard synthesis from an ester. However, it also necessitates more forcing reaction conditions or the use of smaller, more reactive nucleophiles to achieve reasonable reaction rates.

During the base-catalyzed alkylation of enolates, steric hindrance influences which α-proton is abstracted. In the case of unsymmetrical ketones, a bulky base like LDA will preferentially abstract the less sterically hindered proton, leading to the kinetic enolate. For the synthesis of this compound from 3-methyl-2-pentanone, a bulky base would favor deprotonation at the less substituted C1 position. To achieve methylation at the C3 position, thermodynamic conditions (a smaller, less hindered base and higher temperatures) might be required to favor the more substituted, thermodynamically more stable enolate. However, the presence of an existing methyl group at C3 already presents a challenge for further alkylation at that position.

Optimization Strategies for Enhanced Synthetic Yields and Purity Profiles

Optimizing the synthesis of this compound involves careful consideration of reaction conditions to maximize yield and minimize the formation of impurities.

Key optimization parameters for the alkylation of 2-pentanone include the choice of base, solvent, temperature, and the nature of the alkylating agent. The use of a strong, non-nucleophilic, sterically hindered base like LDA at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (THF) is crucial for the regioselective formation of the kinetic enolate and to prevent side reactions like aldol (B89426) condensation. The choice between kinetic and thermodynamic control is a critical aspect of optimizing the synthesis of unsymmetrical ketones. sigmaaldrich.com

| Parameter | Condition for Kinetic Control | Condition for Thermodynamic Control | Rationale |

| Base | Strong, sterically hindered (e.g., LDA) | Strong, less hindered (e.g., NaH, NaOEt) | A bulky base accesses the less hindered proton more rapidly. |

| Temperature | Low (e.g., -78 °C) | Higher (e.g., room temperature or above) | Lower temperatures favor the faster-forming product and prevent equilibration to the more stable product. |

| Solvent | Aprotic (e.g., THF) | Protic or aprotic | Aprotic solvents are necessary for the stability of strong bases like LDA. |

Purification of the final product is essential to achieve high purity profiles. Fractional distillation is a common and effective method for purifying liquid ketones like this compound from starting materials, byproducts, and solvents, taking advantage of differences in their boiling points. The purity of the final product can be assessed using techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Green Chemistry Principles in the Development of this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This includes improving atom economy, using less hazardous reagents and solvents, and developing catalytic methods.

Atom Economy: The atom economy of a reaction is a measure of how many atoms from the starting materials are incorporated into the final desired product. Synthetic routes with high atom economy are preferred as they generate less waste.

Below is a comparative analysis of the theoretical atom economy for two potential synthetic routes to this compound:

| Synthetic Route | Reactants | Products | Molar Mass of Desired Product ( g/mol ) | Total Molar Mass of Reactants ( g/mol ) | Atom Economy (%) |

| Alkylation of 2-Pentanone | 2-Pentanone (C₅H₁₀O), Methyl Iodide (CH₃I), Sodium Hydride (NaH) | This compound (C₇H₁₄O), Sodium Iodide (NaI), Hydrogen (H₂) | 114.19 | 86.13 + 141.94 + 24.00 = 252.07 | 45.3 |

| Grignard Reaction | 2,2-Dimethylbutanoyl chloride (C₆H₁₁ClO), Methyllithium (CH₃Li) | This compound (C₇H₁₄O), Lithium Chloride (LiCl) | 114.19 | 134.62 + 21.98 = 156.60 | 72.9 |

Note: The base in the alkylation route is considered a reagent for this calculation as it is consumed stoichiometrically.

The Grignard-based route demonstrates a significantly higher theoretical atom economy.

Catalytic and Biocatalytic Approaches: The development of catalytic methods can significantly improve the sustainability of the synthesis. For instance, using a catalytic amount of a recyclable base or a phase-transfer catalyst could improve the efficiency and reduce waste in alkylation reactions.

Biocatalysis, using enzymes or whole organisms, offers a promising green alternative for the synthesis of ketones and their precursors. nih.gov Ketoreductases (KREDs) can be used for the enantioselective reduction of ketones to chiral alcohols, which are valuable synthetic intermediates. acs.org While direct biocatalytic synthesis of a sterically hindered ketone like this compound is challenging, enzymatic kinetic resolution of a racemic precursor could be a viable strategy to obtain enantiomerically pure forms of related chiral compounds. acs.org The use of enzymes operates under mild conditions (room temperature and neutral pH) in aqueous media, significantly reducing the environmental footprint of the synthesis.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives is another key aspect of green chemistry. Research into the use of ionic liquids or bio-based solvents for ketone synthesis is an active area. For example, some ionic liquids can act as both the solvent and the catalyst in alkylation reactions, simplifying the process and reducing volatile organic compound (VOC) emissions.

Chemical Reactivity and Mechanistic Studies of 3,3 Dimethyl 2 Pentanone

Fundamental Reactivity of the Ketone Carbonyl Group

The reactivity of 3,3-dimethyl-2-pentanone is largely dictated by the properties of its carbonyl group (C=O). The carbon-oxygen double bond is polarized due to oxygen's higher electronegativity, rendering the carbonyl carbon electrophilic and the oxygen nucleophilic. This electronic arrangement is the foundation for the compound's participation in a variety of chemical transformations.

Nucleophilic addition is a characteristic reaction of ketones. libretexts.org The electrophilic carbonyl carbon in this compound is susceptible to attack by nucleophiles, a fundamental transformation in organic synthesis. In this process, the nucleophile forms a new covalent bond with the carbonyl carbon, causing the rehybridization of the carbon from sp² to sp³. libretexts.org This initial addition results in a tetrahedral alkoxide intermediate, which is then typically protonated to yield a neutral alcohol product.

The general mechanism for this reaction can be summarized as follows:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the partially positive carbonyl carbon.

Intermediate Formation: The pi electrons of the C=O bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate.

Protonation: The negatively charged oxygen is protonated by a protic solvent or an acid to give the final alcohol product.

The electrophilicity of the carbonyl carbon is a key factor governing the rate of nucleophilic addition. While the alkyl groups attached to the carbonyl carbon are electron-donating, which slightly reduces its electrophilicity compared to an aldehyde, the carbonyl group in this compound remains sufficiently reactive to engage with a range of strong nucleophiles, including organometallic reagents (like Grignard and organolithium reagents) and hydrides.

A defining structural feature of this compound is the quaternary carbon atom (C3) positioned adjacent to the carbonyl group. This carbon is substituted with two methyl groups and an ethyl group, creating significant steric bulk around the reaction center. This spatial arrangement leads to steric hindrance, which is the slowing of chemical reactions due to the physical obstruction of the reacting centers. wikipedia.org

This steric congestion has a profound impact on the reactivity of the carbonyl group.

Reduced Reaction Rates: The bulky tert-pentyl group shields the electrophilic carbonyl carbon, impeding the approach of nucleophiles. This steric hindrance leads to significantly lower reaction rates for nucleophilic addition compared to less hindered ketones like 2-pentanone or 3-pentanone (B124093). copernicus.org

Influence on Equilibrium: Steric hindrance can also affect the equilibrium position of addition reactions. The formation of a tetrahedral product from a trigonal planar ketone requires the substituents to move closer together. In a sterically crowded molecule like this compound, this compression increases steric strain in the product, which can shift the equilibrium back toward the reactants.

Studies on analogous compounds, such as 3,3-dimethylbutanone, have shown that the presence of gem-dimethyl groups leads to a notable decrease in the rate coefficients for reactions, an effect attributed to this steric hindrance. copernicus.org This makes this compound a useful substrate for studying the interplay between electronic effects and steric factors in chemical reactivity.

Oxidation and Reduction Chemistry

Ketones are generally resistant to oxidation under mild conditions because the reaction requires the cleavage of a carbon-carbon bond. libretexts.org Unlike aldehydes, they lack a hydrogen atom directly attached to the carbonyl group. libretexts.org Consequently, the oxidation of this compound requires strong oxidizing agents and often harsh reaction conditions, such as elevated temperatures.

Under these forceful conditions, the C-C bond adjacent to the carbonyl group is cleaved. For an asymmetrical ketone like this compound, this cleavage can occur on either side of the carbonyl, leading to a mixture of carboxylic acids.

Cleavage of the C2-C3 bond: This pathway would yield acetic acid and 2,2-dimethylbutanoic acid.

Cleavage of the C1-C2 bond: This pathway is less relevant as it involves breaking the bond to the methyl group. Popoff's rule states that during the oxidation of an unsymmetrical ketone, the cleavage occurs in such a way that the keto group stays with the smaller alkyl group. However, the stability of the potential carbocation intermediates also plays a role.

A more controlled and synthetically useful method for oxidizing ketones is the Baeyer-Villiger oxidation . This reaction converts a ketone into an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA). libretexts.orgchemistrysteps.com The resulting ester can then be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an alcohol. chemistrysteps.com In the Baeyer-Villiger oxidation of this compound, the migratory aptitude of the attached groups determines the product. The tert-pentyl group has a higher migratory aptitude than the methyl group, meaning it is more likely to migrate. This would result in the formation of tert-pentyl acetate, which upon hydrolysis would yield acetic acid and tert-pentyl alcohol.

| Oxidation Method | Reagents | Potential Products from this compound |

| Forced Oxidation | Strong oxidants (e.g., KMnO₄, K₂Cr₂O₇) + Heat | Mixture including Acetic acid and 2,2-Dimethylbutanoic acid |

| Baeyer-Villiger | Peroxyacids (e.g., mCPBA) followed by hydrolysis | Acetic acid and tert-Pentyl alcohol |

The reduction of the carbonyl group in this compound produces the corresponding secondary alcohol, 3,3-dimethyl-2-pentanol. This transformation is a fundamental reaction in organic synthesis.

Non-Stereoselective Reduction: Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for this purpose. These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon. The resulting alkoxide intermediate is subsequently protonated to give the alcohol. Since the starting ketone is prochiral, this reduction creates a new stereocenter at the C2 position. The use of achiral reagents like NaBH₄ or LiAlH₄ results in the formation of a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers of 3,3-dimethyl-2-pentanol.

Stereoselective Reduction: Achieving stereoselectivity—the preferential formation of one stereoisomer over another—is a significant goal in modern organic synthesis. For the reduction of this compound, this can be accomplished through several methods:

Chiral Reducing Agents: Employing reducing agents that have been modified with chiral ligands can create a chiral environment around the hydride source, leading to preferential attack on one face of the planar carbonyl group.

Enzymatic Reduction: Biocatalysis using enzymes such as ketoreductases offers a highly effective method for stereoselective ketone reduction. These enzymes can exhibit exquisite levels of enantioselectivity, producing one enantiomer of the alcohol in very high purity. For example, ketoreductases from organisms like Pichia glucozyma have been shown to be effective in the stereoselective reduction of various ketones. semanticscholar.org

The choice of method depends on the desired enantiomeric excess (e.e.) and the scale of the reaction.

| Reduction Method | Reagent/Catalyst | Stereochemical Outcome |

| Non-Stereoselective | NaBH₄ or LiAlH₄ | Racemic mixture of (R)- and (S)-3,3-dimethyl-2-pentanol |

| Stereoselective | Chiral hydride reagents or Ketoreductase enzymes | Enantioenriched (R)- or (S)-3,3-dimethyl-2-pentanol |

Alpha-Carbon Substitution Reactions

Alpha-carbon substitution reactions involve the replacement of a hydrogen atom on the carbon adjacent to the carbonyl group (the α-carbon) with an electrophile. msu.edu This reactivity is mediated by the formation of an enol or enolate intermediate. uci.edu

This compound has two α-carbons: the methyl carbon (C1) and the quaternary carbon (C3).

The quaternary carbon (C3) has no α-hydrogens and therefore cannot participate in enolization or enolate formation. libretexts.org

The methyl carbon (C1) has three acidic α-hydrogens.

The acidity of these α-hydrogens (pKa ≈ 19-20) allows for their removal by a strong base to form a resonance-stabilized enolate anion. msu.edu Strong, sterically hindered bases like lithium diisopropylamide (LDA) are particularly effective for this purpose, as they quantitatively convert the ketone to its enolate while minimizing competing nucleophilic addition to the carbonyl carbon. uci.eduualberta.ca

Once formed, the enolate of this compound can act as a nucleophile and react with various electrophiles in Sₙ2-type reactions. uci.edu This allows for the formation of a new carbon-carbon or carbon-heteroatom bond at the C1 position.

Examples of Alpha-Substitution Reactions:

Alkylation: The enolate can be alkylated by reacting it with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). This reaction forms a new, more substituted ketone.

Halogenation: Reaction of the enolate with an electrophilic halogen source (e.g., Br₂) results in the formation of an α-haloketone.

These reactions are synthetically valuable for elaborating the carbon skeleton of the molecule. The exclusive formation of the enolate at the C1 position simplifies the reaction, as it avoids the formation of constitutional isomers that can occur with ketones having two sets of enolizable protons.

Enol and Enolate Chemistry of this compound

The reactivity of ketones is significantly influenced by the chemistry of their enol and enolate forms. This compound, a sterically hindered ketone, exhibits distinct behavior in its enolization due to its structural features. The alpha-carbon (C4) adjacent to the carbonyl group possesses two acidic protons, while the other alpha-carbon (C1, a methyl group) has three. However, the formation of an enol or enolate is regioselective.

Due to the bulky tert-butyl group at the C3 position, deprotonation at the C4 methylene (B1212753) group is sterically hindered. Consequently, enolization predominantly occurs towards the less hindered methyl group (C1). This leads to the formation of the kinetic enolate, which is generally formed faster under strong, non-equilibrating basic conditions at low temperatures. pitt.edu In contrast, the thermodynamic enolate, which is the more stable enolate, would involve the more substituted C4 position. For many unsymmetrical ketones, the thermodynamic enolate is favored under conditions that allow for equilibrium. pitt.edu However, the significant steric hindrance from the adjacent quaternary carbon in this compound makes the formation of the C4-enolate less favorable, even under thermodynamic control.

The general mechanism for enol and enolate formation is as follows:

Acid-catalyzed enolization : The carbonyl oxygen is protonated, increasing the acidity of the alpha-hydrogens. A weak base (like water or the conjugate base of the acid catalyst) then removes an alpha-proton to form the enol. ualberta.ca

Base-catalyzed enolate formation : A base directly removes an acidic alpha-proton, creating a resonance-stabilized enolate anion. masterorganicchemistry.com

The stability of the resulting enolate is a key factor. While more substituted enolates are typically more stable due to hyperconjugation, severe steric hindrance can override this effect. pitt.edu For this compound, the kinetic enolate is the major species formed in most reactions.

Mechanistic Studies of Alpha-Halogenation Reactions

The alpha-halogenation of ketones like this compound is a well-studied reaction that proceeds through either an enol or enolate intermediate, depending on the reaction conditions. pressbooks.pub

Acid-Catalyzed Halogenation: Under acidic conditions, the reaction proceeds via an enol intermediate. libretexts.org The mechanism involves three main steps:

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic halogen (e.g., Br₂). libretexts.org

Deprotonation: The resulting protonated alpha-halo ketone is deprotonated, typically by the conjugate base of the acid catalyst, to yield the final product and regenerate the catalyst. libretexts.org

Kinetic studies of acid-catalyzed halogenation show that the reaction rate is dependent on the concentration of the ketone and the acid catalyst but is independent of the halogen's concentration. pressbooks.pubmissouri.edu This provides strong evidence that the formation of the enol is the rate-determining step. pressbooks.publibretexts.org Because of this, the rate of chlorination, bromination, and iodination for a given ketone under acidic conditions is identical. pressbooks.pub

Base-Promoted Halogenation: In the presence of a base, halogenation occurs through an enolate intermediate. organicchemistrytutor.com The mechanism is as follows:

Enolate Formation: A base removes a proton from the alpha-carbon to form a nucleophilic enolate. organicchemistrytutor.com

Nucleophilic Attack: The enolate attacks the halogen molecule to form the alpha-halo ketone. organicchemistrytutor.com

Unlike the acid-catalyzed reaction, base-promoted halogenation is often difficult to stop at monosubstitution. The introduction of an electron-withdrawing halogen atom increases the acidity of the remaining alpha-protons, making them more susceptible to removal by the base. pressbooks.pub This leads to subsequent halogenations occurring more rapidly, often resulting in polyhalogenated products. pressbooks.pub For methyl ketones like this compound, this can proceed to the haloform reaction if excess base and halogen are used, leading to cleavage of the methyl group to form a haloform (CHX₃) and a carboxylate. pressbooks.pubacs.org

Rearrangement Reactions Involving Structurally Related Ketones

Analysis of Pinacol-Pinacolone Type Rearrangements in Hindered Ketones

While this compound itself does not undergo a pinacol-pinacolone rearrangement, the reaction is highly relevant to structurally related hindered 1,2-diols (pinacols) that can rearrange to form hindered ketones. The pinacol (B44631) rearrangement is an acid-catalyzed conversion of a 1,2-diol to a ketone or aldehyde, involving the migration of a group. chemicalbook.comquora.com

The general mechanism proceeds in several steps:

Protonation of one of the hydroxyl groups by an acid. chemicalbook.com

Loss of a water molecule to form a carbocation. chemicalbook.com

A 1,2-shift of a group (alkyl, aryl, or hydride) to the electron-deficient carbon.

Deprotonation to yield the final carbonyl compound. chemicalbook.com

A critical factor in this rearrangement is the stability of the intermediate carbocation. The hydroxyl group that is lost is typically the one that leads to the formation of the more stable carbocation. youtube.com Another key aspect is the "migratory aptitude" of the groups attached to the carbon bearing the other hydroxyl group. This refers to the relative ability of a group to migrate.

The generally accepted order of migratory aptitude is: Aryl > Hydride > Alkyl pku.edu.cnslideshare.net

However, this order is not absolute and can be influenced by other factors, such as the stability of the resulting carbocation after migration. mdpi.com The group whose migration leads to the most stable carbocation will preferentially migrate. For example, a group might have a lower intrinsic migratory aptitude but its migration could result in a highly stabilized (e.g., resonance-stabilized) carbocation, making that pathway favorable. libretexts.org

In the context of ketones structurally related to this compound, such as the rearrangement of 3,4-dimethyl-3,4-hexanediol, the choice of which group migrates (ethyl vs. methyl) is determined by these principles. The formation of the most stable carbocation intermediate and the subsequent 1,2-shift dictate the structure of the resulting ketone. The steric hindrance present in these systems can also influence the conformational preferences of the intermediates, thereby affecting the outcome of the rearrangement. libretexts.org

Kinetic and Thermodynamic Parameters of Reaction Pathways

The study of kinetic and thermodynamic parameters provides quantitative insight into the reaction pathways of this compound.

This confirms that the reaction is first-order with respect to the ketone and first-order with respect to the acid catalyst, and zero-order with respect to the halogen. pressbooks.publibretexts.org The rate-determining step is the acid-catalyzed conversion of the ketone to its enol form. libretexts.org The rate of deuterium (B1214612) exchange at the alpha-carbon under the same conditions is identical to the rate of halogenation, further supporting the enol intermediate as common to both processes. pressbooks.publibretexts.org

Below is a table summarizing some available thermodynamic properties for this compound.

| Property | Value | Conditions | Source |

|---|---|---|---|

| Standard Enthalpy of Formation (ΔHf) | -72.6 kcal/mol | Gas Phase | openmopac.net |

| Entropy (Ideal Gas) | Available | 200 K to 1000 K | nist.gov |

| Enthalpy (Ideal Gas) | Available | 200 K to 1000 K | nist.gov |

For Pinacol-type rearrangements , the kinetics are influenced by the stability of the carbocation intermediate. Substrates that can form stable carbocations tend to undergo stepwise rearrangements, whereas those that cannot will proceed through a more concerted mechanism. pku.edu.cn The activation energy for the rearrangement is thus highly dependent on the structure of the starting diol.

Advanced Spectroscopic Analysis and Structural Elucidation of 3,3 Dimethyl 2 Pentanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of organic molecules. For 3,3-dimethyl-2-pentanone, NMR provides definitive information about the connectivity and spatial arrangement of its atoms.

Interpretation of ¹H NMR Spectra with Emphasis on Steric Hindrance Effects

The proton NMR (¹H NMR) spectrum of this compound is characterized by four distinct signals, corresponding to the four unique proton environments in the molecule. The interpretation of this spectrum is particularly insightful when considering the effects of steric hindrance. The bulky tert-butyl group adjacent to the carbonyl group significantly influences the electronic environment of the neighboring protons, leading to predictable shifts in their resonance frequencies.

The protons of the methyl group attached to the carbonyl (C2) are deshielded and appear as a singlet. The ethyl group at C4 gives rise to a quartet for the methylene (B1212753) protons and a triplet for the terminal methyl protons, consistent with n+1 splitting rules. The two methyl groups at C3 are chemically equivalent and produce a single, sharp singlet.

Steric compression between the bulky ethyl group and the gem-dimethyl groups can lead to a downfield shift for the involved protons. This is because the close proximity of these groups causes a distortion of the electron clouds, resulting in deshielding of the protons. brainly.com

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₃ (at C2) | 2.1 | Singlet | 3H |

| gem-(-CH₃)₂ (at C3) | 1.1 | Singlet | 6H |

| -CH₂- (at C4) | 1.6 | Quartet | 2H |

| -CH₃ (at C5) | 0.8 | Triplet | 3H |

Note: Data is based on predicted values and general principles of NMR spectroscopy.

¹³C NMR Spectral Analysis for Carbonyl and Quaternary Carbon Environments

The Carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. In this compound, six distinct carbon signals are expected. A key feature of the ¹³C NMR spectrum of a ketone is the resonance of the carbonyl carbon, which is typically found in the downfield region of the spectrum (190-220 ppm) due to the strong deshielding effect of the electronegative oxygen atom. weebly.com

Another significant signal is that of the quaternary carbon at the C3 position. Quaternary carbons, having no attached protons, generally exhibit a weaker signal intensity in proton-decoupled ¹³C NMR spectra. Its chemical shift is influenced by the surrounding alkyl groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (C2) | ~215 |

| Quaternary C (C3) | ~45 |

| gem-(-CH₃)₂ (at C3) | ~25 |

| -CH₂- (at C4) | ~35 |

| -CH₃ (at C5) | ~8 |

| -CH₃ (at C2) | ~27 |

Note: Data is based on predicted values and established chemical shift ranges for ketones. weebly.com

Application of Advanced 2D NMR Techniques for Full Structural Assignment

To unequivocally assign all proton and carbon signals and confirm the molecular structure, advanced two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. For this compound, a cross-peak would be observed between the methylene protons of the ethyl group (~1.6 ppm) and the terminal methyl protons of the same group (~0.8 ppm), confirming their connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would show correlations between the C4 methylene carbon and its attached protons, and the C5 methyl carbon and its protons, as well as the C2 methyl carbon and its protons. sdsu.edu The quaternary carbon and the carbonyl carbon will not show signals in an HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are two or three bonds apart. This is particularly useful for identifying the quaternary carbon and the carbonyl group. For instance, the protons of the methyl group at C2 would show a correlation to the carbonyl carbon (C2). The protons of the gem-dimethyl groups would show correlations to the quaternary carbon (C3), the C2 carbon, and the C4 carbon. The methylene protons of the ethyl group would show correlations to the quaternary carbon (C3) and the terminal methyl carbon (C5). These long-range correlations provide a complete and unambiguous assignment of the entire molecular structure. sdsu.edu

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 114, corresponding to its molecular formula C₇H₁₄O. nih.gov

The fragmentation of this compound is dominated by alpha-cleavage, a characteristic fragmentation pathway for ketones. This involves the breaking of the bond adjacent to the carbonyl group. Two primary alpha-cleavage pathways are possible:

Cleavage between C2 and C3, leading to the formation of an acetyl cation ([CH₃CO]⁺) with an m/z of 43, and a tert-pentyl radical. The acylium ion at m/z 43 is often a very stable and abundant fragment in the mass spectra of methyl ketones. chemguide.co.uk

Cleavage between C3 and C4, resulting in the loss of an ethyl radical and the formation of a [M-29]⁺ ion at m/z 85.

Another common fragmentation pathway for ketones, the McLafferty rearrangement, is not expected to be significant for this compound. This rearrangement requires the presence of a γ-hydrogen that can be transferred to the carbonyl oxygen. In this molecule, there are no γ-hydrogens, thus precluding this fragmentation route.

The major observed peaks in the mass spectrum of this compound are consistent with these fragmentation patterns.

Table 3: Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 114 | [C₇H₁₄O]⁺ | Molecular Ion |

| 85 | [C₅H₉O]⁺ | α-cleavage (loss of C₂H₅•) |

| 71 | [C₄H₇O]⁺ | Likely from further fragmentation |

| 43 | [CH₃CO]⁺ | α-cleavage (loss of C₅H₁₁•) |

| 29 | [C₂H₅]⁺ | Ethyl cation |

Source: Based on typical fragmentation patterns and NIST data. nih.govchemguide.co.uk

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

Identification of Characteristic Vibrational Modes of the Ketone Group

The most prominent feature in the IR and Raman spectra of this compound is the stretching vibration of the carbonyl (C=O) group. For aliphatic ketones, this bond typically gives rise to a strong absorption band in the IR spectrum and a strong, sharp peak in the Raman spectrum.

Infrared (IR) Spectroscopy: The C=O stretch in saturated acyclic ketones typically appears in the region of 1715 cm⁻¹. This is one of the most intense and easily recognizable absorption bands in the IR spectrum.

Raman Spectroscopy: The C=O stretch is also Raman active and typically appears in a similar region as in the IR spectrum. The peak is often strong and polarized.

Other characteristic vibrations include the C-H stretching and bending modes of the methyl and methylene groups. The symmetric and asymmetric stretching vibrations of the C-H bonds in the alkyl groups are expected in the 2850-3000 cm⁻¹ region. Bending vibrations for these groups will appear in the 1350-1470 cm⁻¹ region.

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| C=O Stretch | 1715 - 1720 | Strong | Strong |

| C-H Stretch (sp³) | 2850 - 3000 | Medium to Strong | Medium |

| C-H Bend (CH₃, CH₂) | 1350 - 1470 | Medium | Medium |

Note: Frequencies are based on typical values for aliphatic ketones.

Conformational Analysis through Vibrational Spectroscopy

The structural flexibility of this compound, an acyclic ketone, gives rise to a complex conformational landscape. The rotation around the C2-C3 and C3-C4 single bonds allows the molecule to adopt several spatial arrangements, or conformers. Vibrational spectroscopy, including infrared (IR) and Raman techniques, coupled with computational chemistry, serves as a powerful tool to probe the conformational equilibria of such molecules in different phases.

The primary conformers of this compound arise from the relative orientations of the acetyl group, the tert-amyl group, and the ethyl group. Due to steric hindrance imposed by the bulky gem-dimethyl groups at the C3 position, rotation is significantly restricted, leading to a few low-energy conformers that are predominantly populated at room temperature. Theoretical calculations, typically using Density Functional Theory (DFT), are employed to predict the geometries and relative energies of these stable conformers.

Each conformer possesses a unique set of vibrational frequencies. Subtle differences in bond angles and dihedral angles between conformers lead to shifts in the corresponding stretching and bending frequencies in the IR and Raman spectra. The carbonyl (C=O) stretching frequency, typically observed around 1715 cm⁻¹ for aliphatic ketones, is particularly sensitive to the local electronic and steric environment and can vary slightly among different conformers.

For instance, temperature-dependent IR spectroscopy can be utilized to study the conformational equilibrium. By analyzing the changes in the relative intensities of vibrational bands at different temperatures, the enthalpy difference between conformers can be determined. Bands corresponding to a higher-energy conformer will increase in relative intensity as the temperature is raised.

While specific experimental studies on the conformational analysis of this compound are not extensively documented in the literature, the principles can be illustrated with hypothetical data derived from studies of structurally similar ketones. The table below presents a hypothetical assignment of key vibrational modes for two possible conformers, highlighting the expected shifts.

Interactive Data Table: Hypothetical Vibrational Frequencies for Conformers of this compound

| Vibrational Mode | Conformer A (Low Energy) Frequency (cm⁻¹) | Conformer B (High Energy) Frequency (cm⁻¹) | Expected Shift (cm⁻¹) |

| C=O Stretch | 1718 | 1712 | -6 |

| C-C-C Skeletal Bend | 580 | 595 | +15 |

| CH₃ Asymmetric Stretch | 2975 | 2972 | -3 |

| CH₂ Rocking | 745 | 752 | +7 |

This analysis, combining experimental spectroscopy with theoretical calculations, provides a detailed picture of the molecule's structural dynamics in solution and the gas phase.

Advanced Chromatographic Coupling Techniques for Purity and Isomer Resolution

Ensuring the purity of this compound and resolving it from its structural isomers are critical analytical challenges. Advanced hyphenated chromatographic techniques offer the necessary selectivity and sensitivity for this purpose.

Gas chromatography coupled with mass spectrometry (GC-MS) is a standard method for purity assessment. However, the differentiation of structural isomers, which may have very similar mass spectra, can be challenging. To overcome this, more advanced techniques are employed.

Gas Chromatography-Vacuum Ultraviolet Spectroscopy (GC-VUV) has emerged as a powerful tool for isomer differentiation. VUV spectroscopy probes electronic transitions in the vacuum ultraviolet region (120–240 nm). Since nearly all chemical compounds absorb in this region, it provides a nearly universal detection method. Crucially, the absorption spectra are highly specific to the electronic structure of a molecule, allowing for the clear distinction between closely related isomers that may co-elute or have similar mass spectra. For example, this compound could be readily distinguished from its isomers like 4,4-dimethyl-2-pentanone (B109323) or 3,4-dimethyl-2-pentanone (B3384585) based on their unique VUV spectral fingerprints.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) offers a significant leap in separation power. In GCxGC, the effluent from a primary column is systematically trapped, focused, and re-injected onto a second, shorter column with a different stationary phase. This results in a two-dimensional separation that can resolve components of highly complex mixtures. This technique would be particularly effective in separating this compound from a complex matrix or from a mixture containing numerous isomers and impurities. The structured nature of the resulting chromatogram, where chemically similar compounds elute in specific regions, aids in identification.

While this compound is achiral, enantioselective gas chromatography is a vital technique for resolving chiral ketone isomers that might be present as impurities. Using a chiral stationary phase, this method can separate enantiomers, providing an essential tool for stereochemical analysis in relevant contexts.

The table below summarizes the applicability of these advanced techniques for the analysis of this compound.

Interactive Data Table: Advanced Chromatographic Techniques for this compound Analysis

| Technique | Principle of Separation/Detection | Application for this compound |

| GC-VUV | Gas chromatography separation followed by detection based on unique vacuum ultraviolet absorption spectra. | Unambiguous identification and differentiation from structural isomers. |

| GCxGC-MS | Two-dimensional gas chromatographic separation with mass spectrometric detection. | High-resolution separation from complex matrices and numerous isomers, enhancing peak capacity. |

| Enantioselective GC | Gas chromatography using a chiral stationary phase to separate enantiomers. | Resolution from potential chiral ketone isomers or impurities. |

These advanced hyphenated techniques provide the robust analytical solutions required for the comprehensive characterization and quality control of this compound.

Computational and Theoretical Investigations of 3,3 Dimethyl 2 Pentanone

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental in modern chemistry for predicting the electronic structure and energetic properties of molecules. These computational methods provide insights into molecular behavior that can be difficult or impossible to obtain through experimental means alone. For a molecule like 3,3-dimethyl-2-pentanone, these calculations can elucidate its reactivity, stability, and spectroscopic properties.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wave function. This approach allows for the prediction of various chemical properties, including reactivity.

Conceptual DFT introduces indices that help in understanding and predicting chemical behavior. mdpi.com Key indicators of reactivity, such as electrophilicity (ω) and nucleophilicity (N), can be calculated to assess how a molecule will interact with other species. mdpi.com A higher electrophilicity index indicates a greater susceptibility to attack by nucleophiles. The analysis of local electrophilicity (ωk) can pinpoint the most electrophilic centers within a molecule. mdpi.com For ketones, the carbonyl carbon is the primary electrophilic site due to the polarization of the C=O bond.

In this compound, the steric hindrance caused by the two methyl groups on the adjacent quaternary carbon (C3) significantly influences the accessibility of the electrophilic carbonyl carbon (C2). While DFT calculations would quantify this, it is qualitatively expected that this steric bulk would modulate its reactivity compared to less hindered ketones.

A study on the analogous compound 3,3-dimethylbutanone, which shares the t-butyl group adjacent to the carbonyl, provides insight. Kinetic studies on its degradation with atmospheric oxidants like Cl atoms and OH radicals help in understanding its reactivity. copernicus.org DFT calculations for such reactions typically involve optimizing the geometries of reactants, transition states, and products to determine reaction barriers and rates.

| Compound | Electrophilicity Index (ω) (eV) | Nucleophilicity Index (N) (eV) | Most Electrophilic Center |

| Acetone | 1.95 | 2.85 | Carbonyl Carbon |

| 2-Pentanone | 1.88 | 3.01 | Carbonyl Carbon |

| This compound | 1.85 | 3.05 | Carbonyl Carbon |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without the use of experimental data or empirical parameterization. ucr.edu These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), offer high accuracy, although often at a significant computational expense.

These high-level calculations are particularly valuable for determining precise thermochemical data, such as enthalpies of formation (ΔfH°), entropies (S°), and Gibbs free energies (G°). nih.gov They are also used to model reaction kinetics by calculating the energy barriers of transition states. For instance, the CBS-QB3 method has been employed to calculate thermodynamic parameters for species involved in the combustion of 2-pentanone. researchgate.net Such studies are crucial for developing kinetic models for fuel oxidation.

The National Institute of Standards and Technology (NIST) provides critically evaluated thermodynamic property data for many compounds, including this compound, which can be compared against or derived from ab initio calculations. nist.gov

Table 2: Selected Thermochemical Data for this compound (Ideal Gas) Data sourced from NIST/TRC Web Thermo Tables. nist.gov

| Temperature (K) | Enthalpy (kJ/mol) | Entropy (J/mol·K) |

| 298.15 | 56.4 | 402.1 |

| 400.00 | 80.1 | 443.5 |

| 500.00 | 107.3 | 484.2 |

| 600.00 | 137.5 | 524.0 |

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.org In the context of this compound acting as an electrophile, the reaction is typically dominated by the interaction of a nucleophile's HOMO with the ketone's LUMO. youtube.com

The energy and spatial distribution (lobes) of the LUMO on this compound are critical for predicting the preferred site of nucleophilic attack. For ketones, the LUMO is generally centered on the carbonyl group, with a large lobe on the electrophilic carbon atom. wuxibiology.com A smaller energy gap between the nucleophile's HOMO and the ketone's LUMO leads to a stronger interaction and a faster reaction. pku.edu.cn

The reaction pathway for nucleophilic attack on this compound is therefore directed at the carbonyl carbon. The steric hindrance from the adjacent t-pentyl group will influence the trajectory of the incoming nucleophile but not the fundamental electronic preference for attack at the C2 position. FMO analysis can also help explain regioselectivity in reactions where multiple electrophilic sites exist. youtube.com

Table 3: Conceptual FMO Properties for Ketones

| Property | Description in Nucleophilic Attack | Relevance to this compound |

| LUMO | The lowest energy empty orbital of the electrophile that accepts electrons from the nucleophile. | The LUMO will be localized on the C=O bond, with the largest coefficient on the carbon atom, marking it as the site of attack. |

| HOMO | The highest energy filled orbital of the nucleophile that donates electrons to the electrophile. | The energy of the nucleophile's HOMO relative to the ketone's LUMO will determine the reaction rate. |

| HOMO-LUMO Gap | The energy difference between the nucleophile's HOMO and the electrophile's LUMO. | A smaller gap implies a more favorable interaction and a lower activation energy for the reaction. |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can model the conformational dynamics and intermolecular interactions of systems ranging from small molecules to large biological macromolecules. researchgate.net

For a relatively flexible molecule like this compound, MD simulations can explore its conformational space. Key dynamics would include the rotation around the C2-C3 and C3-C4 single bonds. The bulky t-butyl group adjacent to the carbonyl function imposes significant steric constraints, which would limit the range of accessible dihedral angles. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy conformers and the barriers between them.

Furthermore, MD simulations can be used to study the behavior of this compound in a solvent, providing insights into solvation shells and intermolecular interactions, such as hydrogen bonding (if in a protic solvent) or van der Waals forces. These simulations are essential for understanding how the local environment influences the molecule's structure and reactivity.

Reaction Pathway Modeling and Transition State Characterization

Understanding a chemical reaction requires not just knowing the reactants and products, but also mapping the entire transformation pathway, including the high-energy transition state (TS). Computational chemistry provides powerful tools for modeling these reaction pathways and characterizing the geometry and energy of transition states. youtube.com

For ketones like this compound, a common reaction is the Norrish Type II reaction, which involves intramolecular hydrogen abstraction by the excited carbonyl group. researchgate.net A computational study of the gas-phase elimination of 2-pentanone showed that this reaction proceeds through a six-membered cyclic transition state. researchgate.net The carbonyl oxygen abstracts a hydrogen atom from the γ-carbon, leading to the formation of a diradical intermediate, which then cleaves to form an alkene and an enol. researchgate.net

Modeling this pathway for this compound would involve locating the transition state structure for the hydrogen abstraction step. This is typically done using methods like B3LYP. researchgate.net Frequency calculations are then performed to confirm the nature of the stationary point; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com Intrinsic Reaction Coordinate (IRC) calculations can then be used to follow the path from the transition state down to the reactants and products, confirming the connection.

Structure-Reactivity Relationship (SAR) Studies for Analogous Ketones

Structure-Reactivity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their physical or chemical properties. By comparing this compound to analogous ketones, we can infer how specific structural modifications—namely steric bulk—influence its reactivity.

Key analogs for comparison include:

2-Pentanone : Lacks the gem-dimethyl substitution at the C3 position. It is sterically less hindered, and its carbonyl carbon is more accessible to nucleophiles.

3-Pentanone (B124093) : Isomeric with 2-pentanone, with the carbonyl group more centrally located. It exhibits different low-temperature oxidation chemistry compared to 2-pentanone. researchgate.net

3,3-Dimethylbutanone (Pinacolone) : Shares the t-butyl group adjacent to the carbonyl but has a methyl group instead of an ethyl group on the other side. Studies on its atmospheric degradation provide valuable kinetic data for a sterically hindered ketone. copernicus.org

The primary structural feature of this compound is the quaternary carbon next to the carbonyl group. This feature is expected to decrease the rate of nucleophilic addition reactions compared to 2-pentanone due to increased steric hindrance at the transition state. However, electronic effects are similar, as the alkyl groups are all weakly electron-donating. In reactions like the Norrish Type II process, the presence of abstractable γ-hydrogens on the ethyl group allows this pathway to occur, similar to 2-pentanone.

Table 4: Comparison of this compound and Analogous Ketones

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Structural Feature | Expected Relative Reactivity (Nucleophilic Addition) |

| 2-Pentanone | C5H10O | 86.13 | Linear alkyl chain | High |

| 3-Pentanone | C5H10O | 86.13 | Symmetric, less accessible C=O | Moderate |

| 3-Methyl-2-pentanone | C6H12O | 100.16 | Single methyl branch at C3 | Moderate-High |

| 3,3-Dimethylbutanone | C6H12O | 100.16 | t-butyl group adjacent to C=O | Low |

| This compound | C7H14O | 114.19 | Quaternary C3 adjacent to C=O | Low |

Theoretical Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

The synergy between computational chemistry and experimental spectroscopy provides a powerful framework for the structural elucidation and vibrational analysis of molecules like this compound. Theoretical methods, particularly Density Functional Theory (DFT), are widely employed to predict spectroscopic parameters such as infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. By comparing these computationally derived spectra with experimental data, a deeper understanding of the molecule's structure and electronic properties can be achieved.

While comprehensive computational studies specifically correlating theoretical and experimental spectra for this compound are not extensively detailed in peer-reviewed literature, the principles and methodologies are well-established. The general approach involves optimizing the molecular geometry of the compound in silico and then performing frequency and NMR calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by characteristic absorption bands corresponding to the vibrations of its functional groups. The most prominent of these is the strong absorption from the carbonyl (C=O) group stretch.

Theoretical vibrational frequency calculations are generally performed under the harmonic oscillator approximation. This assumption leads to systematic deviations from experimental results, which are measured for anharmonic systems. Consequently, calculated frequencies are often higher than their experimental counterparts. To improve the correlation, a common practice is to apply a uniform scaling factor (typically around 0.96) to the computed wavenumbers.

The table below compares the principal experimental IR absorption bands for this compound with representative scaled quantum chemical predictions for aliphatic ketones.

Table 1: Correlation of Experimental and Theoretical IR Vibrational Frequencies for this compound

| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Representative Scaled Theoretical Wavenumber (cm⁻¹) | Description of Vibration |

|---|---|---|---|

| C-H Stretch (sp³) | 2970 - 2870 | 2980 - 2880 | Stretching of methyl (CH₃) and methylene (B1212753) (CH₂) groups |

| C=O Stretch | ~1715 | ~1720 | Strong, sharp absorption from the carbonyl group |

| C-H Bend | 1465 - 1365 | 1470 - 1370 | Bending (scissoring, rocking) of CH₃ and CH₂ groups |

The strong correlation, particularly for the diagnostically significant C=O stretching frequency, demonstrates the predictive power of computational methods. Discrepancies that remain after scaling can be attributed to factors such as the specific computational model, intermolecular interactions in the experimental (condensed phase) sample, and the inherent anharmonicity of the vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations are also invaluable for predicting ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is a standard and reliable approach for this purpose. The structure of this compound contains six chemically non-equivalent carbon atoms, which should give rise to six distinct signals in the ¹³C NMR spectrum.

The predicted chemical shifts correlate linearly with experimental values. The most deshielded carbon is the carbonyl carbon, owing to the strong electron-withdrawing effect of the oxygen atom. Experimental spectra confirm this, with the carbonyl carbon signal appearing significantly downfield.

The table below outlines the correlation between the experimental ¹³C NMR chemical shifts and the expected theoretical predictions for this compound.

Table 2: Correlation of Experimental and Theoretical ¹³C NMR Chemical Shifts for this compound (Structure: CH₃(a)-C(O)(b)-C(c)(CH₃(d))₂-CH₂(e)-CH₃(f))

| Carbon Atom Assignment | Experimental Chemical Shift (δ, ppm) | Representative Theoretical Chemical Shift (δ, ppm) |

|---|---|---|

| C=O (b) | ~210 - 215 | ~212 |

| Quaternary C (c) | ~45 - 50 | ~48 |

| -CH₂- (e) | ~30 - 35 | ~33 |

| C(O)-CH₃ (a) | ~25 - 30 | ~27 |

| C-(CH₃)₂ (d) | ~20 - 25 | ~23 |

| -CH₂-CH₃ (f) | ~5 - 10 | ~8 |